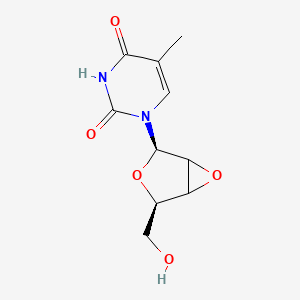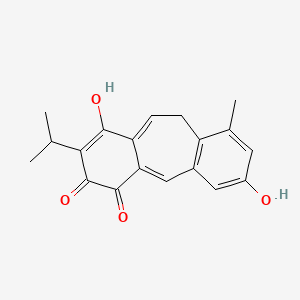
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an aminopurine moiety attached to an ethynyloxolane ring. Purine derivatives are known for their significant roles in biological systems, including their involvement in nucleic acids and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-aminopurine and ethynyloxolane derivatives.
Condensation Reaction: The 6-aminopurine is reacted with an ethynyloxolane derivative under specific conditions to form the desired compound. This reaction often requires the use of a suitable catalyst and controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(6-Aminopurin-9-yl)ethanol: A related compound with a similar purine structure but different functional groups.
9-(2-Hydroxyethyl)adenine: Another purine derivative with hydroxyl groups.
Uniqueness
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is unique due to the presence of both an ethynyl group and an oxolane ring, which confer distinct chemical and biological properties
Properties
CAS No. |
125296-16-4 |
|---|---|
Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-ethynyloxolane-3,4-diol |
InChI |
InChI=1S/C11H11N5O3/c1-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h1,3-5,7-8,11,17-18H,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
TUULTITVEOMAQD-IOSLPCCCSA-N |
SMILES |
C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
C#C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Key on ui other cas no. |
125296-16-4 |
Synonyms |
9-(5',6'-dideoxy-beta-ribohex-5'-ynofuranosyl)adenine DRF-adenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid](/img/structure/B1206561.png)






![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)



